3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CP-945,598, is a synthetic compound that belongs to the class of triazolone derivatives. It has been extensively studied for its pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Synthesis of 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles, including compounds similar to "3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one," often involves the [1,2,3]-triazole formation via regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This method, known for its efficiency and versatility, enables the incorporation of [1,2,3]-triazoles into peptide backbones or side chains, producing a wide array of 1,4-substituted [1,2,3]-triazoles (Tornøe, Christensen, & Meldal, 2002). Another approach utilizes a DBU–water system for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles, highlighting the method's advantages in terms of atom economy and environmental impact (Singh, Sindhu, & Khurana, 2013).
Applications in Molecular Design
1,2,3-Triazole derivatives are explored for their potential in designing novel molecular structures due to their unique properties. For instance, the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers indicates potential applications in developing fluorescent probes or materials (Kamalraj, Senthil, & Kannan, 2008). Moreover, the copper(I)-catalyzed synthesis of azoles, including 1,2,3-triazoles, showcases the wide scope and reliability of this method for generating compounds with diverse functionalities, suitable for various scientific and industrial applications (Himo et al., 2004).
properties
IUPAC Name |
5-cyclopentyl-2-methyl-4-prop-2-enyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-8-14-10(9-6-4-5-7-9)12-13(2)11(14)15/h3,9H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOJFFMNGRHFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCC2)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
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